molecular formula C9H6N2O3 B12000784 5-Nitroisoquinoline 2-oxide CAS No. 57554-78-6

5-Nitroisoquinoline 2-oxide

Cat. No.: B12000784
CAS No.: 57554-78-6
M. Wt: 190.16 g/mol
InChI Key: WBAQSNZRHXVIOH-UHFFFAOYSA-N
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Description

5-Nitroisoquinoline 2-oxide: is a heterocyclic organic compound with the molecular formula C9H6N2O3 It is a derivative of isoquinoline, featuring a nitro group at the 5-position and an oxide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisoquinoline 2-oxide can be achieved through several methods. One common approach involves the oxidative nucleophilic substitution of hydrogen in 5-nitroisoquinoline. This method is efficient and does not require the use of metal catalysts . The reaction typically proceeds under mild conditions, often at room temperature, and yields a high purity product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and atom economy are often applied. This includes minimizing the use of hazardous reagents and optimizing reaction conditions to maximize yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 5-Nitroisoquinoline 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Nitroisoquinoline 2-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitroisoquinoline 2-oxide involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities .

Comparison with Similar Compounds

    5-Nitrosoisoquinoline: Similar in structure but with a nitroso group instead of a nitro group.

    Isoquinoline N-oxide: Lacks the nitro group but has an oxide group at the 2-position.

    5-Aminoisoquinoline: Features an amino group instead of a nitro group

Uniqueness: 5-Nitroisoquinoline 2-oxide is unique due to the presence of both nitro and oxide groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

57554-78-6

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-nitro-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C9H6N2O3/c12-10-5-4-8-7(6-10)2-1-3-9(8)11(13)14/h1-6H

InChI Key

WBAQSNZRHXVIOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C[N+](=C2)[O-])C(=C1)[N+](=O)[O-]

Origin of Product

United States

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